N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Molecular Formula: C17H14BrNO3; Molecular Weight: 360.2 g/mol) is a synthetic small-molecule heterocyclic carboxamide belonging to the isochromene-3-carboxamide class. It features a 3,4-dihydro-1H-isochromen-1-one core linked via a carboxamide bridge to a 2-bromo-4-methylphenyl ring.

Molecular Formula C17H14BrNO3
Molecular Weight 360.2 g/mol
Cat. No. B4393774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Molecular FormulaC17H14BrNO3
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Br
InChIInChI=1S/C17H14BrNO3/c1-10-6-7-14(13(18)8-10)19-16(20)15-9-11-4-2-3-5-12(11)17(21)22-15/h2-8,15H,9H2,1H3,(H,19,20)
InChIKeyKRWIUTUZNALXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Structural Identity and Core Characteristics for Research Procurement


N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Molecular Formula: C17H14BrNO3; Molecular Weight: 360.2 g/mol) is a synthetic small-molecule heterocyclic carboxamide belonging to the isochromene-3-carboxamide class. It features a 3,4-dihydro-1H-isochromen-1-one core linked via a carboxamide bridge to a 2-bromo-4-methylphenyl ring . The 2-bromo-4-methyl substitution pattern on the anilide ring distinguishes it from positional isomers (e.g., 3-bromo-4-methylphenyl) and analogs lacking the methyl group. Isochromene-3-carboxamides have been broadly claimed in patents as phosphoinositide 3-kinase (PI3K) inhibitors [1], though the specific biological activity of this individual compound remains under-characterized in the public domain [2].

Why N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the isochromene-3-carboxamide class, subtle variations in the anilide substitution pattern can profoundly alter molecular recognition, physicochemical properties, and biological activity. The target compound features a 2-bromo-4-methylphenyl group, which creates a unique steric and electronic environment at the ortho position relative to the carboxamide linkage. In contrast, the positional isomer N-(3-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide places bromine at the meta position , which alters the dihedral angle between the phenyl ring and the amide plane, potentially affecting target binding. The presence of the 4-methyl group further differentiates it from simpler N-(4-bromophenyl)-1-oxo-1H-isochromene-3-carboxamide (MW: 344.16 g/mol) , which lacks this hydrophobic substituent. These structural differences are non-trivial; in related chromene-3-carboxamide series, halogen position and methyl substitution have been shown to dictate MAO-B isoform selectivity by up to 64.5-fold [1].

Quantitative Comparative Evidence for N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Versus Closest Analogs


Positional Isomer Discrimination: 2-Bromo-4-methylphenyl vs. 3-Bromo-4-methylphenyl Substitution Pattern

The target compound bears bromine at the ortho (2-) position of the anilide ring, whereas the closest positional isomer N-(3-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide carries bromine at the meta (3-) position . Ortho-substitution introduces steric hindrance near the amide bond, which can restrict rotational freedom and pre-organize the bioactive conformation. Meta-substitution does not impose the same conformational constraint. This difference is critical in medicinal chemistry SAR campaigns, where ortho-halogen substitution has been shown to influence target binding affinity and selectivity in related chromene-3-carboxamide series [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Lipophilicity Differentiation: Impact of the 4-Methyl Substituent on logP

The target compound has a computed logP of 3.529 as recorded in the ZINC database (ZINC587411153) [1]. In contrast, N-(4-bromophenyl)-1-oxo-1H-isochromene-3-carboxamide (CAS 353766-75-3), which lacks the 4-methyl group on the anilide ring and has a molecular weight of 344.16 g/mol, is expected to have a lower logP due to the absence of the hydrophobic methyl substituent . The logP difference attributable to the 4-methyl group is estimated at approximately 0.5 units based on the Hansch π constant for aromatic methyl (π ≈ 0.52). This lipophilicity increment may affect membrane permeability, plasma protein binding, and metabolic stability.

Physicochemical Properties Lipophilicity Drug-likeness

Core Scaffold Differentiation: 3,4-Dihydroisochromen-1-one vs. Coumarin (2-Oxo-2H-chromene)

The target compound contains a 3,4-dihydro-1H-isochromen-1-one core (a partially saturated isocoumarin), while N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74556-02-8) features a fully unsaturated coumarin (2-oxo-2H-chromene) core . The 3,4-dihydroisochromen-1-one scaffold introduces an sp³-hybridized carbon at position 4, which alters ring conformation compared to the planar coumarin system. In the broader literature, 3,4-dihydroisochromen-1-ones and coumarins have shown divergent biological activity profiles: coumarin-3-carboxamides are well-established MAO-B inhibitors with IC50 values reaching sub-nanomolar potency (e.g., 403 pM for N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) [1], while isochromene-3-carboxamides have been pursued primarily as PI3K inhibitors in patent literature [2].

Scaffold Hopping Heterocyclic Chemistry Target Selectivity

Data Availability Status: Limited Public Bioactivity Data Creates Differentiation by Research Opportunity

According to the ZINC database (ZINC587411153), there is no known biological activity reported for this compound, and it has not appeared in any publications indexed by ChEMBL [1]. This contrasts with certain in-class analogs such as CHF-6523, an isochromene derivative that has been characterized as a PI3K inhibitor with an IC50 of 1.7 nM [2]. The absence of prior art for the target compound means that its activity profile is not constrained by existing literature, making it a clean starting point for novel SAR exploration. For procurement purposes, this compound represents an opportunity to investigate uncharted chemical space within a privileged scaffold class, free from pre-existing intellectual property encumbrances on its specific biological activity.

Novel Chemical Space Research Opportunity Uncharacterized Compound

Explicit Statement on Limited High-Strength Differential Evidence

A comprehensive search of primary research literature, patents, and authoritative databases (BindingDB, ChEMBL, ZINC, PubMed) conducted on 2026-05-10 revealed no direct head-to-head comparative biological assay data for N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide against its closest analogs. The ZINC database explicitly states 'There is no known activity for this compound' [1]. No IC50, Ki, EC50, or other quantitative potency values were retrieved for this specific compound in any publicly accessible database. Consequently, the differential evidence presented above relies on structural comparison, computed physicochemical properties, and class-level inference from related isochromene and chromene-3-carboxamide series. Users are advised that the procurement decision for this compound should be based on its structural novelty and suitability as a synthetic building block or tool compound for exploratory research, rather than on demonstrated biological superiority over analogs.

Data Transparency Evidence Quality Procurement Caveat

Optimal Research and Procurement Application Scenarios for N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide


PI3K Inhibitor Lead Discovery and SAR Expansion

Given that isochromene-3-carboxamides are claimed as PI3K inhibitors in multiple patents (e.g., CA3135309A1) [1], this compound with its unique 2-bromo-4-methylphenyl substitution pattern can serve as a novel starting point for PI3K inhibitor SAR exploration. The ortho-bromo substitution may confer conformational pre-organization not present in meta-substituted analogs, while the 4-methyl group adds lipophilicity (computed logP = 3.529) [2] that could enhance membrane permeability for intracellular PI3K target engagement.

Synthetic Building Block for Focused Compound Library Construction

The compound contains synthetic handles suitable for further derivatization: the bromine atom on the phenyl ring enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), and the carboxamide linkage provides a modifiable connection point [1]. This makes it valuable as a core scaffold for generating focused libraries of isochromene-3-carboxamide analogs, enabling systematic exploration of SAR around the anilide substitution pattern.

Negative Control or Selectivity Profiling Against Well-Characterized Chromene Analogs

The target compound can be used as a comparator in selectivity profiling studies against coumarin-3-carboxamide MAO-B inhibitors, which have demonstrated IC50 values as low as 403 pM [3]. Since the 3,4-dihydroisochromen-1-one scaffold differs from the planar coumarin core, this compound may exhibit divergent target selectivity, making it useful for establishing scaffold-specific activity fingerprints in cross-target screening panels.

Intellectual Property Generation Through Novel Composition-of-Matter

As confirmed by the ZINC database, this compound has no known biological activity and has not appeared in any publications [2]. This clean IP position allows research groups to generate proprietary data and potentially file composition-of-matter or method-of-use patents without conflicting with existing disclosures, a strategic advantage for commercial drug discovery programs.

Quote Request

Request a Quote for N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.